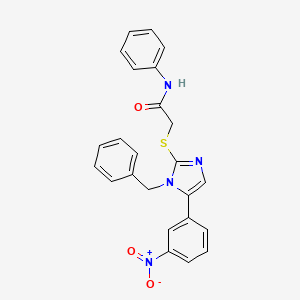

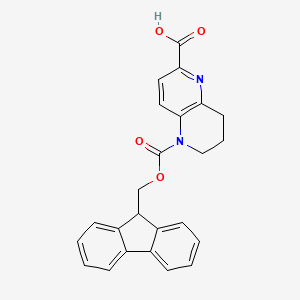

![molecular formula C26H19N7O2 B3017678 N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-naphthamide CAS No. 1019097-46-1](/img/structure/B3017678.png)

N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-naphthamide” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring .

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of appropriate amines with other organic compounds in the presence of a catalyst . The exact synthesis process for this specific compound is not available in the retrieved resources.Molecular Structure Analysis

The molecular structure of similar compounds is characterized by an intramolecular N-H⋯O interaction that generates an S(6) ring, which stabilizes the enamine-keto form of the compound . The pyrazole ring and the S(6) ring are essentially coplanar .Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Activities

Research has shown that derivatives of pyrazolo[3,4-d]pyrimidin possess significant anti-inflammatory and analgesic properties. For instance, a study by Auzzi et al. (1983) on 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones, a class closely related to the compound , highlighted their nonsteroidal anti-inflammatory drugs (NSAIDs) properties devoid of ulcerogenic activity, suggesting a better therapeutic index than phenylbutazone and indomethacin, used as reference drugs (Auzzi, Bruni, Cecchi, Costanzo, Vettori, Pirisino, Corrias, Ignesti, Banchelli, & Raimondi, 1983).

Anticancer Activities

Another crucial area of application for N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-naphthamide derivatives is in the field of oncology. A study by Rahmouni et al. (2016) on novel pyrazolopyrimidines derivatives demonstrated significant anticancer and anti-5-lipoxygenase agents, indicating potential for the development of new anticancer therapies (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Antimicrobial Activities

Moreover, the derivatives of N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-naphthamide have been explored for their antimicrobial activities. El-sayed et al. (2017) synthesized 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and found that some compounds exhibited moderate to outstanding antimicrobial activity against a range of bacteria and fungi, suggesting their potential as lead compounds for antimicrobial drug development (El-sayed, Ibrahim, Soltan, & Abo-Kul, 2017).

Wirkmechanismus

Target of Action

The compound, also known as N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]naphthalene-2-carboxamide, is a pyrazoline derivative . Pyrazoline derivatives have been shown to have a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . They have been found to interact with various targets, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

The compound’s interaction with its targets results in the inhibition of AChE and BChE . This inhibition can lead to an increase in acetylcholine levels in the synaptic cleft, affecting nerve impulse transmission . Molecular modeling studies have suggested that pyrazoline compounds and other chalcone derivatives might act as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders .

Biochemical Pathways

The compound’s action on AChE and BChE affects the cholinergic pathway . This pathway is involved in many physiological processes, including muscle contraction, learning, memory, and arousal. By inhibiting AChE and BChE, the compound can potentially influence these processes .

Result of Action

The inhibition of AChE and BChE by the compound can lead to an increase in acetylcholine levels in the synaptic cleft, affecting nerve impulse transmission . This can result in various physiological effects, depending on the specific tissues and organs involved. For example, it might lead to changes in muscle contraction, learning, memory, and arousal .

Eigenschaften

IUPAC Name |

N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N7O2/c1-16-13-22(28-24(34)19-12-11-17-7-5-6-8-18(17)14-19)33(31-16)26-29-23-21(25(35)30-26)15-27-32(23)20-9-3-2-4-10-20/h2-15H,1H3,(H,28,34)(H,29,30,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIZNIICMOSYHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)C4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-naphthamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Chloro-4-methoxyphenyl)methoxy]-4-methoxybenzaldehyde](/img/structure/B3017597.png)

![4-[[2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B3017603.png)

![2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol](/img/structure/B3017604.png)

![10-(4-Ethoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/no-structure.png)

![1-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3017610.png)

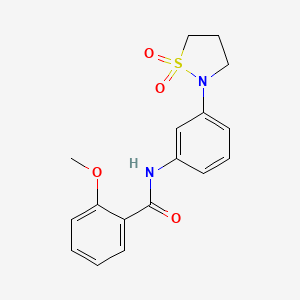

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B3017613.png)

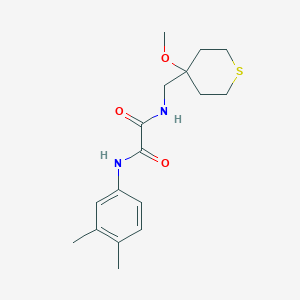

![N-(1-cyanocyclopentyl)-2-{[2-(2-methoxyphenyl)propan-2-yl]amino}acetamide](/img/structure/B3017614.png)